1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include resolution of intermediate compounds, Grignard reactions, and the utilization of specific catalysts or conditions for optimal yields. For example, a practical synthesis of a chiral 2-morpholine derivative, a structurally similar compound, was developed through a high-yielding Grignard reaction, highlighting the importance of selecting appropriate reagents and conditions for efficient synthesis (Kopach et al., 2009).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, spectroscopic methods, and computational chemistry techniques such as DFT calculations. These methods help in understanding the three-dimensional arrangement of atoms in a molecule and predicting its reactivity and properties. For instance, the structure and intermolecular interactions in antipyrine-like derivatives were analyzed through X-ray crystallography and DFT calculations, providing insights into the stabilization mechanisms of these compounds (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine and similar compounds can vary widely, including halogenation, methylation, and the formation of complex derivatives. These reactions not only extend the chemical versatility of the base compound but also its potential applicability in various domains. Research on halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, for example, demonstrated high affinity for the serotonin transporter, indicating the importance of structural modifications on biological activity (Jarkas et al., 2008).
Physical Properties Analysis
The physical properties, such as vapor pressure and solubility, are crucial for understanding the behavior of chemical compounds in different environments and their handling and storage requirements. Experimental studies on compounds like 1,2-bis(dimethylamino)ethane and related amines provide valuable data on vapor pressures and molar enthalpies of vaporization, which are essential for their application in industrial and research settings (Razzouk et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and compatibility with other compounds, is essential for predicting how a compound will behave in chemical reactions and in various applications. Studies on the reactivity and stability of morpholine derivatives, for example, provide insights into their potential use in synthesis and drug design (Polyak et al., 1996).
Scientific Research Applications
Neurokinin-1 Receptor Antagonism
1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine hydrochloride is identified as a high-affinity, orally active neurokinin-1 (h-NK1) receptor antagonist. It demonstrates significant efficacy in preclinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential in treating these conditions (Harrison et al., 2001).
Synthesis in Pharmaceutical Research
This compound serves as a key starting material in the synthesis of pharmaceuticals. A practical synthesis process for a related morpholine derivative, crucial in the development of a phase 2 investigational drug at Eli Lilly and Company, exemplifies its importance in drug discovery and development (Kopach et al., 2009).
Potential Antipsychotic Properties
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, compounds related to 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine, shows promise in antipsychotic applications. These compounds reduced spontaneous locomotion in mice without interacting with D2 dopamine receptors, a characteristic differing from traditional antipsychotics (Wise et al., 1987).
Tyrosinase Inhibition and Pharmaceutical Application
Biphenyl-based compounds, closely related to 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine, have significant applications in treating hypertension and inflammation. They exhibit considerable anti-tyrosinase activities, suggesting their potential in pharmaceutical and cosmetic industries (Kwong et al., 2017).
Safety and Hazards
For “1-(4-Benzylmorpholin-2-yl)ethan-1-amine”, the safety information includes hazard statements H302, H315, H318, H335, and precautionary statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . For “(4-Benzylmorpholin-2-yl)methyl methanesulfonate”, the safety information includes a warning signal word and a GHS07 pictogram .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other morpholine derivatives .
Pharmacokinetics
Like other morpholine derivatives, it is expected to have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and activity .
properties
IUPAC Name |
1-(4-benzylmorpholin-2-yl)-N,N-dimethylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15(2)11-14-12-16(8-9-17-14)10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCYGFFRWTZCGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CCO1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434197 |
Source
|
Record name | 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine | |
CAS RN |
122894-38-6 |
Source
|
Record name | 1-(4-Benzylmorpholin-2-yl)-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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